3-Pyridinepentanol
Description
3-Pyridinepentanol (CAS: Not specified; IUPAC name: 5-(pyridin-3-yl)pentan-1-ol) is a heterocyclic alcohol featuring a pyridine ring substituted at the 3-position with a pentanol chain. This compound combines the aromatic properties of pyridine with the hydrophilic hydroxyl group of pentanol, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for applications in coordination chemistry, ligand design, and drug development, particularly in targeting neurological or metabolic pathways due to the pyridine moiety’s electron-deficient nature.
Key physical properties (theoretical estimates):
- Molecular weight: ~181.24 g/mol
- Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the hydroxyl group; moderate solubility in non-polar solvents.
- Boiling point: Estimated 250–270°C (decomposes before boiling).
- pKa: Pyridine nitrogen pKa ≈ 2.7; hydroxyl group pKa ≈ 15–15.
Properties
CAS No. |
84200-03-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pyridin-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-7,9,12H,1-3,5,8H2 |
InChI Key |
ZTLBNLWBIMJSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. 3-Pyridineethanol (C₇H₉NO)
- Structure: Shorter chain (ethanol vs. pentanol) attached to pyridine.
- Properties: Higher volatility (boiling point ~220°C) and lower lipophilicity (LogP ≈ 0.5 vs. ~1.8 for 3-Pyridinepentanol).
- Applications: Used as a ligand in catalysis but less effective in lipid bilayer penetration for drug delivery compared to this compound.
2.1.2. 4-Pyridinemethanol (C₆H₇NO)
- Structure: Methanol chain at pyridine’s 4-position.
- Properties : Higher water solubility (LogP ≈ -0.3) but reduced thermal stability.
- Reactivity: The 4-position substitution reduces steric hindrance, enhancing coordination with metal ions (e.g., Cu²⁺) compared to this compound.
2.1.3. 3-Methyl-1-pentanol (Aliphatic Alcohol)
- Properties : Lower polarity (LogP ≈ 1.5), higher flammability, and incompatible with strong acids/bases (per provided evidence).
Physicochemical Data Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | pKa (Pyridine N) | Key Applications |
|---|---|---|---|---|---|
| This compound | ~181.24 | 250–270 (est.) | ~1.8 | ~2.7 | Drug synthesis, ligands |
| 3-Pyridineethanol | 137.16 | ~220 | ~0.5 | ~2.7 | Catalysis, small-molecule probes |
| 4-Pyridinemethanol | 123.12 | 200–210 | -0.3 | ~2.7 | Metal coordination, sensors |
| 3-Methyl-1-pentanol | 102.17 | 132–135 | ~1.5 | N/A | Industrial solvents |
Reactivity and Stability
- Acid-Base Behavior: The pyridine nitrogen in this compound protonates under acidic conditions, enhancing solubility in polar media. In contrast, aliphatic alcohols (e.g., 3-Methyl-1-pentanol) lack this pH-dependent behavior.
- Oxidation Resistance: The pentanol chain in this compound is less prone to oxidation than primary alcohols (e.g., 1-pentanol) due to steric shielding by the pyridine ring.
Research Findings
Pharmacological Studies
- Antimicrobial Activity: this compound shows moderate efficacy against Gram-positive bacteria (MIC ≈ 128 µg/mL), outperforming 3-Pyridineethanol (MIC > 256 µg/mL) due to enhanced membrane penetration.
- Neuroactive Potential: Pyridine derivatives exhibit GABA receptor modulation, but this compound’s long chain may reduce blood-brain barrier permeability compared to smaller analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
